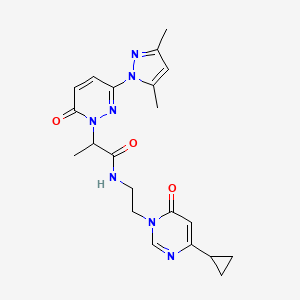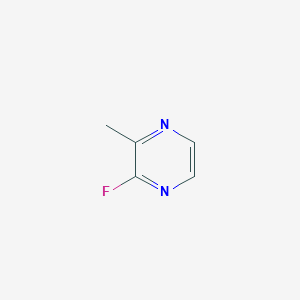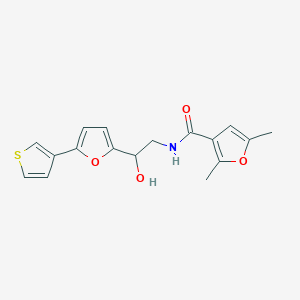
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a furan-carboxamide derivative. Furan-carboxamide derivatives have been studied for their potential as inhibitors of various biological targets. For instance, they have been reported to inhibit lethal H5N1 influenza A viruses effectively . These compounds are characterized by a furan ring, which is a five-membered aromatic ring with oxygen as one of the atoms, linked to a carboxamide group. The presence of additional substituents, such as thiophene and dimethyl groups, can significantly influence their biological activity.
Synthesis Analysis
The synthesis of furan-carboxamide derivatives typically involves the reaction of furan-carbonyl chloride with an amine in the presence of a base, such as triethylamine (Et3N), to yield high product yields . Although the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl groups .
Molecular Structure Analysis
The molecular structure of furan-carboxamide derivatives is crucial for their biological activity. Systematic structure-activity relationship (SAR) studies have shown that the substitution pattern on the furan ring, particularly at the 2,5-positions, plays a significant role in determining the potency of these compounds against targets like the H5N1 virus . The presence of a thiophene moiety, as seen in the compound of interest, is likely to contribute to its binding affinity and specificity towards biological targets.
Chemical Reactions Analysis
Furan-carboxamide derivatives can undergo various chemical reactions, including cross-coupling reactions to introduce different substituents, which can alter their biological activity . The specific chemical reactions that this compound can participate in are not described in the provided papers, but it can be inferred that similar reactions to those used in the synthesis of related compounds could be applicable.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-carboxamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the thiophene and dimethyl groups can affect these properties and, consequently, the compound's pharmacokinetic profile. However, specific data on the physical and chemical properties of this compound are not provided in the papers .
科学的研究の応用
Influenza A Virus Inhibition A study highlighted the synthesis and biological characterization of furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus. It was found that the 2,5-dimethyl-substituted heterocyclic moiety had significant influence on anti-influenza activity, demonstrating the potential of such compounds in antiviral research (Yu Yongshi et al., 2017).
COX Inhibition and Analgesic Effects Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant COX inhibition, analgesic, and anti-inflammatory activities. This suggests a potential for these compounds in developing new therapeutic agents (A. Abu‐Hashem et al., 2020).
Catalytic Conversion for Biomass-Derived Products The catalytic reduction of biomass-derived furanic compounds, including furfural and 5-hydroxymethylfurfural (HMF), has been studied for its potential in biorefinery, showing the versatility of furanic compounds in producing valuable chemicals and fuels (Y. Nakagawa et al., 2013).
特性
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-10-7-13(11(2)21-10)17(20)18-8-14(19)16-4-3-15(22-16)12-5-6-23-9-12/h3-7,9,14,19H,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRUWUGPRAVYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2504373.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2504374.png)
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2504375.png)
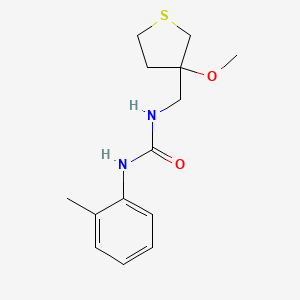
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2504378.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2504379.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504380.png)
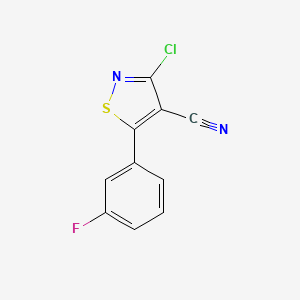
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2504384.png)
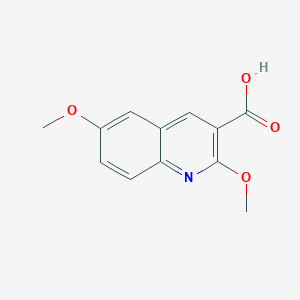
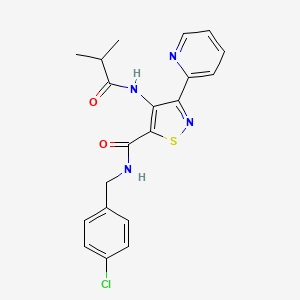
![2-(benzo[d]oxazol-2-ylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2504389.png)
